molecular formula C29H24NO2P B3068678 N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine CAS No. 712352-04-0

N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine

Cat. No. B3068678
M. Wt: 449.5 g/mol
InChI Key: WZQUIEYZCMZJOB-FQEVSTJZSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Catalysis and Asymmetric Synthesis

  • Rhodium-catalyzed hydrogenation of α-dehydroamino acid esters using chiral monodentate aminophosphanes bearing two binaphthyl groups, including derivatives of the compound, achieved high enantioselectivities (up to 99% ee) indicating its potential in asymmetric synthesis (Eberhardt et al., 2007).
  • The structural analysis of an UPPhos-type crystal, which is related to the compound, showed unique features that contribute to its chemical stability, beneficial for its use in asymmetric hydrogenation of imines (Balogh et al., 2017).

Antimicrobial Activity

  • Novel derivatives of the compound were synthesized and characterized for their antimicrobial activity. Although the study did not find strong antimicrobial effects, it opens avenues for the exploration of related compounds in antimicrobial research (Haranath et al., 2005).

Spectral Characterization and Synthesis

  • The synthesis, spectral characterization, and application of derivatives of the compound in the synthesis of other organic molecules have been documented. These studies provide insights into the versatility and utility of the compound in organic synthesis (Raju et al., 1990).

Antitumor Activity

  • Derivatives of the compound were studied for their antitumor activities. The correlation between the electronic structures of particular isomers and their antitumor activities suggests potential therapeutic applications in cancer research (Brandt & Jedliński, 1985).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQUIEYZCMZJOB-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(S)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine
Reactant of Route 2
Reactant of Route 2
N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine
Reactant of Route 3
Reactant of Route 3
N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine
Reactant of Route 4
Reactant of Route 4
N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine
Reactant of Route 5
N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine
Reactant of Route 6
N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine

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